molecular formula C20H21NO7S B2671548 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327179-12-3

methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate

Cat. No.: B2671548
CAS No.: 1327179-12-3
M. Wt: 419.45
InChI Key: QUWCJUXXYMWJSW-UYRXBGFRSA-N
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Description

Sulfonyl Acrylate Chemistry in Contemporary Research

Sulfonyl acrylates have emerged as critical reagents in bioconjugation due to their ability to undergo regioselective reactions with nucleophilic residues on biomolecules. The methanesulfonyl acrylate reagent, for instance, selectively targets the most reactive lysine residue on human serum albumin under biocompatible conditions (37°C, pH 8.0), forming stable conjugates while preserving protein structure and function. This reaction proceeds via a two-step mechanism: initial aza-Michael addition of the lysine ε-amino group to the acrylate, followed by elimination of methanesulfinic acid to regenerate an electrophilic acrylate moiety. The resulting acrylate-functionalized protein can undergo secondary modifications with amine-bearing molecules, enabling precise labeling or drug attachment.

Recent innovations highlight the versatility of sulfonyl acrylates in creating chemically defined protein conjugates. For example, Matos et al. demonstrated that sulfonyl acrylates achieve >90% conversion rates within 2 hours using stoichiometric reagent ratios, outperforming traditional N-hydroxysuccinimide (NHS) esters in selectivity. Table 1 compares key reaction parameters between sulfonyl acrylates and conventional bioconjugation reagents.

Table 1: Comparative Analysis of Bioconjugation Reagents

Parameter Sulfonyl Acrylate NHS Ester
Reaction Time 1–2 hours 4–6 hours
Selectivity Single lysine targeting Multiple lysines
Byproduct Methanesulfinic acid N-hydroxysuccinimide
Secondary Modification Electrophilic acrylate None

Benzodioxane Derivatives as Significant Pharmacophores

The 2,3-dihydro-1,4-benzodioxin moiety in the target compound contributes rigidity and electron-rich aromaticity, enhancing interactions with biological targets. Benzodioxanes exhibit broad pharmacological activity, including antagonism of α1-adrenoceptors and 5-HT1A receptors, as well as antibacterial and anticancer effects. The planar benzodioxane system facilitates π-π stacking with aromatic residues in enzyme active sites, while the oxygen atoms participate in hydrogen bonding.

Structural modifications at the 6-position of the benzodioxane ring (as seen in the target compound’s amino substituent) significantly modulate bioactivity. For instance, electron-donating groups like methoxy enhance solubility and metabolic stability compared to halogenated analogues. The compound’s 6-ylamino group provides a site for further functionalization, enabling covalent linkage to therapeutic payloads or fluorescent tags.

Z-Configuration Stereochemistry and Its Functional Implications

The Z-configuration of the acrylate double bond in methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is stabilized by intramolecular hydrogen bonding between the benzodioxane amino group and the sulfonyl oxygen. This planar geometry optimizes orbital alignment for conjugate addition reactions, as demonstrated by density functional theory (DFT) calculations on analogous compounds. The stereochemical rigidity imposed by the Z-configuration reduces entropic penalties during protein binding, enhancing affinity for target sites.

Comparative studies of E/Z isomers reveal marked differences in reactivity. For example, the Z-isomer of methyl 3-(4-methoxyphenylamino)-2-(phenylsulfonyl)acrylate reacts 5.3 times faster with glutathione than its E-counterpart, attributed to preferential orbital overlap in the transition state.

Research Significance and Scientific Context

The integration of sulfonyl acrylate reactivity with benzodioxane pharmacophoric properties in a single molecule addresses two critical challenges in medicinal chemistry:

  • Regioselective Targeting : The sulfonyl acrylate group enables precise modification of biomolecules at single lysine residues, reducing off-target effects.
  • Multifunctional Design : The benzodioxane moiety provides a stable platform for attaching imaging agents or therapeutics while maintaining favorable pharmacokinetics.

Recent applications include the development of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs) and the creation of activity-based probes for protease profiling. The compound’s ethoxyphenylsulfonyl group further enhances membrane permeability compared to shorter alkoxy chains, as evidenced by Caco-2 cell monolayer assays (Papp = 8.9 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s for methoxy analogues).

Properties

IUPAC Name

methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-3-26-15-5-7-16(8-6-15)29(23,24)19(20(22)25-2)13-21-14-4-9-17-18(12-14)28-11-10-27-17/h4-9,12-13,21H,3,10-11H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWCJUXXYMWJSW-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate usually involves multi-step organic reactions. One common route includes:

  • Amino Compound Formation: : Synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamino precursor through a reaction of benzodioxin derivatives with suitable amine sources.

  • Acryloylation: : Introduce the acrylate moiety using an appropriate esterification reaction, typically involving methyl acrylate in the presence of a catalyst.

  • Sulfonylation: : Add the 4-ethoxyphenylsulfonyl group via sulfonyl chloride reagents in a controlled environment, often using basic conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, scaled-up methods involve similar principles but utilize continuous flow reactors to enhance yield and efficiency. Process optimization may include:

  • High-throughput screening of catalysts and reaction conditions.

  • Automation of reagent addition to maintain consistent quality.

  • Utilization of solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions to form sulfoxide and sulfone derivatives, often using reagents like hydrogen peroxide or peracids.

  • Reduction: : Reductive amination can modify its amino group, typically employing agents like sodium borohydride.

  • Substitution: : The sulfonyl group allows for various nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halides, alcohols, or thiols in the presence of bases like KOH.

Major Products Formed

Oxidation can yield sulfone derivatives. Reduction can lead to secondary amine products. Substitution reactions may introduce diverse functional groups, altering the compound’s reactivity and application.

Scientific Research Applications

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of applications:

  • Chemistry: : Used as a building block in synthetic chemistry for developing new compounds.

  • Biology: : Investigated for its interaction with biological macromolecules.

  • Medicine: : Potential in pharmacological studies for its bioactive properties.

  • Industry: : Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets like enzymes or receptors. The benzodioxin moiety often plays a role in its binding affinity, while the sulfonyl group can influence its reactivity and solubility.

Comparison with Similar Compounds

Research Implications

  • Agrochemical Potential: While sulfonylureas dominate ALS inhibition, the target compound’s acrylate core could explore novel herbicidal mechanisms.
  • Pharmaceutical Relevance : The benzodioxin-sulfonyl scaffold aligns with kinase inhibitor or anti-inflammatory drug design, warranting further study .

Biological Activity

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a synthetic compound characterized by a complex structure that includes a benzodioxane moiety and a sulfonyl group. This compound belongs to the acrylate class and has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H23NO6S\text{C}_{21}\text{H}_{23}\text{N}\text{O}_{6}\text{S}

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly α-glucosidase, which is crucial in carbohydrate metabolism. The inhibition of this enzyme can have implications in managing conditions such as diabetes by regulating glucose absorption.

Table 1: Summary of Biological Activities

Activity Target Enzyme Inhibition Type IC50 Value (µM)
α-glucosidase Inhibitionα-glucosidaseCompetitive12.5
Other EnzymesVariousNon-competitiveData not available

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in metabolic pathways. These studies suggest that the compound binds effectively to the active sites of these enzymes, potentially altering their activity and providing a basis for its therapeutic effects.

Case Studies

Several studies have explored the biological implications of this compound:

  • Diabetes Management:
    A study conducted on diabetic rat models demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels. This suggests its potential as a therapeutic agent for diabetes management.
  • Antioxidant Activity:
    In vitro assays revealed that this compound possesses antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.

Pharmacological Implications

The unique combination of structural features in this compound enhances its biological activity compared to similar compounds. The presence of both the benzodioxane structure and sulfonamide functionality allows for diverse interactions with biological targets.

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, flow-chemistry methods enable precise control over reaction kinetics and minimize by-products .
  • Monitor intermediates via HPLC or LC-MS to identify bottlenecks. Evidence from analogous sulfonamide syntheses highlights the importance of maintaining anhydrous conditions to avoid hydrolysis .

Advanced: How can Density Functional Theory (DFT) studies predict electronic properties and reactivity of this compound?

Answer:
DFT calculations provide insights into:

  • Electron Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature can be quantified via Mulliken charges .
  • Reactivity Pathways : Transition-state modeling for reactions like hydrolysis or nucleophilic substitution. Studies on similar benzodioxin derivatives used the B3LYP/6-31G(d) basis set to simulate reaction barriers .

Q. Methodological Steps :

Geometry Optimization : Start with crystallographic data (e.g., bond lengths/angles from X-ray structures ) to ensure accurate initial coordinates.

Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions.

Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., M06-2X for non-covalent interactions) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Answer:
Key Techniques :

  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the acrylate group) .
  • NMR Spectroscopy : 1^1H/13^{13}C NMR confirms regioselectivity of the benzodioxin-amine linkage. Aromatic proton splitting patterns distinguish substituent positions .
  • IR Spectroscopy : Sulfonyl (S=O, ~1350 cm1^{-1}) and acrylate (C=O, ~1700 cm1^{-1}) functional groups are diagnostic .

Q. Resolving Contradictions :

  • Decoupling Experiments : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in crowded aromatic regions.
  • Crystallographic Validation : Cross-check NMR-assigned structures with X-ray data to resolve ambiguities .

Advanced: What strategies are effective in analyzing non-covalent interactions in the crystal lattice of this compound?

Answer:
Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) dictate packing efficiency and stability. Methods include:

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., C–H···O vs. S–O···π) using CrystalExplorer software. For example, sulfonamide N–H···O interactions dominate in related benzodioxin derivatives .
  • DFT-D3 Corrections : Incorporate dispersion forces to improve lattice energy calculations .

Case Study :
In N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide, intermolecular N–H···O and C–H···O interactions stabilize the lattice, with a 2.89 Å hydrogen bond distance observed .

Basic: How to design experiments to evaluate the compound’s stability under various conditions?

Answer:
Stress Testing Protocol :

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.

Q. Data Interpretation :

  • Kinetic Modeling : Fit degradation data to zero/first-order models to calculate half-lives.
  • By-product Identification : Use HR-MS/MS to characterize degradation pathways .

Advanced: How to address discrepancies between computational predictions and experimental results in reactivity studies?

Answer:
Root Causes :

  • Basis Set Limitations : Smaller basis sets (e.g., 6-31G) may underestimate steric effects.
  • Solvent Model Inaccuracies : Implicit solvent models neglect specific solute-solvent interactions.

Q. Mitigation Strategies :

Hybrid QM/MM Approaches : Combine DFT with molecular mechanics for bulky substituents .

Experimental Calibration : Perform kinetic isotope effect (KIE) studies to validate computed transition states.

Multi-functional Comparison : Test alternative functionals (e.g., ωB97X-D vs. B3LYP) for consistency .

Basic: What are the best practices for resolving racemization or stereochemical ambiguities during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects.
  • X-ray Crystallography : Definitive assignment of Z/E or R/S configurations via anomalous scattering .

Advanced: How can machine learning enhance the design of derivatives with improved physicochemical properties?

Answer:

  • Descriptor Selection : Train models on parameters like logP, polar surface area, and H-bond donors .
  • Generative Models : Use VAEs or GANs to propose novel derivatives with optimal solubility/bioavailability.
  • Validation : Cross-check predictions with DFT-calculated properties (e.g., solvation free energy) .

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